Hexylphosphonic acid
Overview
Description
Hexylphosphonic acid, also known as n-hexylphosphonic acid, is an organic compound with the molecular formula C6H15O3P. It is a phosphonic acid derivative characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is known for its applications as a capping agent and surfactant .
Mechanism of Action
Target of Action
Hexylphosphonic acid, a phosphonic acid derivative, primarily targets lipase, an enzyme that catalyzes the hydrolysis of triglycerides . This interaction with lipase is crucial for the compound’s biological activity.
Mode of Action
The interaction of this compound with its target, lipase, results in the hydrolysis of triglycerides . This process involves the breakdown of triglycerides into glycerol and fatty acids, a critical step in lipid metabolism.
Biochemical Pathways
This compound, through its action on lipase, affects the lipid metabolism pathway. The hydrolysis of triglycerides is a key step in this pathway, leading to the production of glycerol and fatty acids. These products can then enter various downstream pathways, contributing to energy production, lipid synthesis, and other metabolic processes .
Pharmacokinetics
These properties can significantly impact the bioavailability of this compound, determining its effectiveness in exerting its biological effects .
Result of Action
The primary molecular effect of this compound’s action is the hydrolysis of triglycerides into glycerol and fatty acids . This process can influence various cellular functions, given the role of these products in energy production, lipid synthesis, and other metabolic activities.
Biochemical Analysis
Biochemical Properties
Hexylphosphonic acid plays a significant role in biochemical reactions, particularly as a surfactant to disperse multi-walled carbon nanotubes and modify the surface of barium titanate . It interacts with various enzymes, proteins, and biomolecules, influencing their activity and stability. For instance, this compound can bind to the surface of nanoparticles, altering their properties and enhancing their dispersion in aqueous solutions . This interaction is crucial for the development of advanced materials and nanotechnology applications.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can cause severe skin burns and eye damage, indicating its potential cytotoxic effects . Additionally, it may interact with cellular membranes, altering their permeability and affecting the transport of molecules across the cell membrane .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can act as a capping agent, binding to the surface of nanoparticles and stabilizing them in solution . This binding interaction can inhibit or activate specific enzymes, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of phosphonic acid anhydride . This degradation can affect the compound’s efficacy and its impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to toxic or adverse effects. Studies have indicated that high doses of this compound can cause severe skin burns and eye damage, highlighting its potential toxicity . It is essential to determine the appropriate dosage to minimize adverse effects and maximize the compound’s benefits.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can mimic phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This inhibition can affect metabolic pathways, leading to changes in metabolite levels and cellular function.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound can bind to cellular membranes, influencing its localization and accumulation within specific cellular compartments . This binding interaction is crucial for the compound’s efficacy and its impact on cellular processes.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to cellular membranes, where it interacts with membrane proteins and affects their function . This localization is essential for the compound’s activity and its role in cellular processes.
Preparation Methods
Hexylphosphonic acid can be synthesized through various methods:
From Dialkyl Phosphonates: One common method involves the dealkylation of dialkyl phosphonates under acidic conditions (e.g., hydrochloric acid) or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis.
From Dichlorophosphine or Dichlorophosphine Oxide: Another method includes the reaction of dichlorophosphine or dichlorophosphine oxide with hexanol.
Industrial Production: Industrially, this compound can be produced by the oxidation of phosphinic acid or through direct methods using phosphorous acid (H3PO3) that simultaneously form the phosphonic acid functional group and the P–C bond.
Chemical Reactions Analysis
Hexylphosphonic acid undergoes various chemical reactions:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphinic acid derivatives.
Substitution: this compound can undergo substitution reactions where the hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include bromotrimethylsilane for dealkylation and various oxidizing or reducing agents for other transformations.
Major Products: The major products formed from these reactions include phosphonic acid derivatives, phosphinic acid derivatives, and substituted phosphonic acids.
Scientific Research Applications
Hexylphosphonic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Hexylphosphonic acid can be compared with other phosphonic acids such as:
Octylphosphonic Acid: Similar in structure but with a longer carbon chain, leading to different surfactant properties.
Phenylphosphonic Acid: Contains a phenyl group instead of a hexyl group, resulting in different chemical reactivity and applications.
Tetradecylphosphonic Acid: Has an even longer carbon chain, which affects its hydrophobicity and surface activity.
This compound is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity, making it suitable for a variety of applications in material science and nanotechnology .
Properties
IUPAC Name |
hexylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O3P/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWAEWLHSDGBGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963772 | |
Record name | Hexylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4721-24-8 | |
Record name | 4721-24-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222656 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexylphosphonic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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